molecular formula C8H3N3O2S B064364 5-Nitrobenzo[d]thiazole-2-carbonitrile CAS No. 188672-84-6

5-Nitrobenzo[d]thiazole-2-carbonitrile

Cat. No.: B064364
CAS No.: 188672-84-6
M. Wt: 205.2 g/mol
InChI Key: NVCBSQGIYMRTGD-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C8H3N3O2S. . The compound is characterized by a nitro group attached to a benzothiazole ring, which is further connected to a carbonitrile group.

Scientific Research Applications

5-Nitrobenzo[d]thiazole-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its properties in the development of advanced materials, including polymers and dyes.

    Biological Studies: It is used in research to study its effects on biological systems and its potential as a bioactive molecule.

    Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[d]thiazole-2-carbonitrile typically involves the nitration of benzo[d]thiazole-2-carbonitrile. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Reduction: 5-Aminobenzo[d]thiazole-2-carbonitrile.

    Substitution: Various substituted benzo[d]thiazole derivatives.

    Oxidation: Oxidized benzo[d]thiazole derivatives.

Mechanism of Action

The mechanism of action of 5-Nitrobenzo[d]thiazole-2-carbonitrile involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The compound may also inhibit specific enzymes or pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrobenzo[d]thiazole-2-amine
  • 5-Nitrobenzo[d]thiazole-2-carboxylic acid
  • 5-Nitrobenzo[d]thiazole-2-methyl

Comparison

5-Nitrobenzo[d]thiazole-2-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical reactivity and properties compared to similar compounds. The presence of the nitro group also enhances its potential for various chemical transformations and applications.

Properties

IUPAC Name

5-nitro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O2S/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCBSQGIYMRTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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